4-(Methylsulfanyl)benzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfanyl)benzene-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-(methylsulfanyl)phenol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the Dakin oxidation of 4-(methylsulfanyl)benzaldehyde with hydrogen peroxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and periodic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as bromine, chlorine, and nitronium ions are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-(Methylsulfanyl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in enzymatic reactions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may interact with enzymes such as catechol 1,2-dioxygenase, influencing various biochemical pathways .
Comparison with Similar Compounds
4-(Methylsulfanyl)benzene-1,2-diol can be compared with other catechols such as:
Catechol (benzene-1,2-diol): Lacks the methylsulfanyl group, making it less hydrophobic.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position, leading to different reactivity and properties.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups are in the para position, affecting its redox potential and applications.
The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other catechols .
Properties
CAS No. |
64131-94-8 |
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Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
TZTSPEAYXRJPDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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